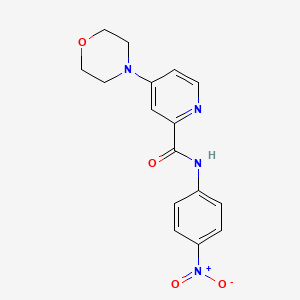![molecular formula C20H28N2O2 B13995199 N-[2-[4-(2-formamidocyclohexyl)phenyl]cyclohexyl]formamide CAS No. 34668-22-9](/img/structure/B13995199.png)
N-[2-[4-(2-formamidocyclohexyl)phenyl]cyclohexyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[4-(2-formamidocyclohexyl)phenyl]cyclohexyl]formamide is a complex organic compound with a molecular formula of C20H28N2O2. This compound is known for its unique structure, which includes two cyclohexyl groups and a formamide group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(2-formamidocyclohexyl)phenyl]cyclohexyl]formamide typically involves the reaction of aromatic amines with ethyl orthoformate in the presence of a catalyst. One efficient method uses sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(2-formamidocyclohexyl)phenyl]cyclohexyl]formamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the formamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-[2-[4-(2-formamidocyclohexyl)phenyl]cyclohexyl]formamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[4-(2-formamidocyclohexyl)phenyl]cyclohexyl]formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexylformamide: Similar in structure but lacks the additional cyclohexyl and phenyl groups.
Formamidocyclohexane: Contains a cyclohexyl group but differs in the overall structure.
Uniqueness
N-[2-[4-(2-formamidocyclohexyl)phenyl]cyclohexyl]formamide is unique due to its dual cyclohexyl groups and the presence of a formamide group. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various research applications.
Properties
CAS No. |
34668-22-9 |
|---|---|
Molecular Formula |
C20H28N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[2-[4-(2-formamidocyclohexyl)phenyl]cyclohexyl]formamide |
InChI |
InChI=1S/C20H28N2O2/c23-13-21-19-7-3-1-5-17(19)15-9-11-16(12-10-15)18-6-2-4-8-20(18)22-14-24/h9-14,17-20H,1-8H2,(H,21,23)(H,22,24) |
InChI Key |
XKZBJGZRCUPSOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=CC=C(C=C2)C3CCCCC3NC=O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



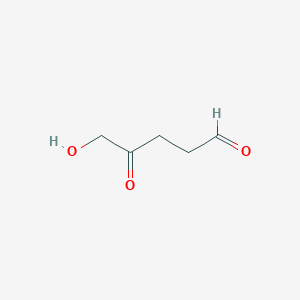
![1''-Benzylspiro[chroman-2,4''-piperidine]](/img/structure/B13995130.png)
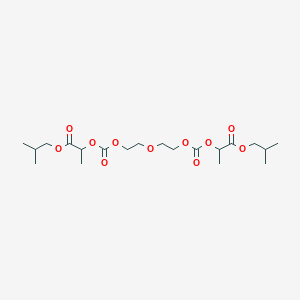
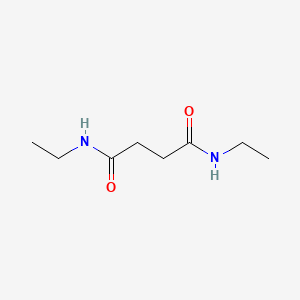
![3-[4-(Propan-2-yl)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13995145.png)


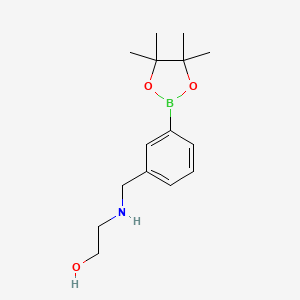
![Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate](/img/structure/B13995166.png)


![2-Nitro-5-[(4-nitrophenyl)sulfanyl]furan](/img/structure/B13995192.png)
